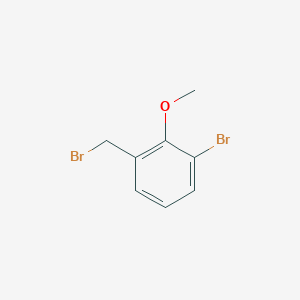

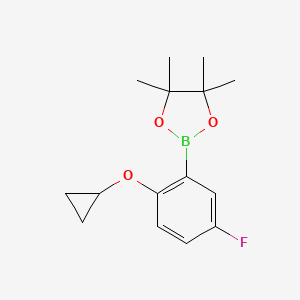

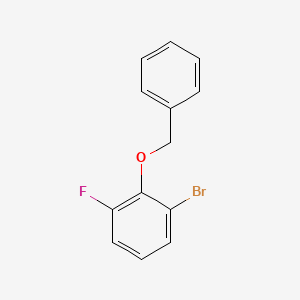

![molecular formula C26H38O2S2 B1527736 4,8-Bis(octyloxy)benzo[1,2-b:4,5-b']dithiophene CAS No. 1098102-94-3](/img/structure/B1527736.png)

4,8-Bis(octyloxy)benzo[1,2-b:4,5-b']dithiophene

Descripción general

Descripción

4,8-Bis(octyloxy)benzo[1,2-b:4,5-b’]dithiophene is a planar symmetrical molecular structure of the thiophene derivative . It enables better π-π stacking and good electron delocalization that encourages charge transport . It has been intensively studied for the application of OFETs and OPVs .

Synthesis Analysis

The synthesis of 4,8-Bis(octyloxy)benzo[1,2-b:4,5-b’]dithiophene involves Stille coupling reactions . Several electron acceptors are introduced into the polymer backbone to tune the photo-electronic properties of the copolymers .Molecular Structure Analysis

The molecular structure of 4,8-Bis(octyloxy)benzo[1,2-b:4,5-b’]dithiophene is planar and symmetrical . This structure enables better π-π stacking and good electron delocalization, which encourages charge transport .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 4,8-Bis(octyloxy)benzo[1,2-b:4,5-b’]dithiophene include Stille coupling reactions . These reactions involve the use of several electron acceptors introduced into the polymer backbone to tune the photo-electronic properties of the copolymers .Physical And Chemical Properties Analysis

The physical and chemical properties of 4,8-Bis(octyloxy)benzo[1,2-b:4,5-b’]dithiophene include a molecular weight of 448.73 .Aplicaciones Científicas De Investigación

Celdas Solares Sensibilizadas con Tinte

Este compuesto se utiliza como un tinte orgánico con altos valores de Eficiencia de Fotón Incidente a Corriente (IPCE) que contiene dos unidades de trifenilamina como co-donantes. Es valioso para preparar células solares sensibilizadas con tinte eficientes .

Aplicaciones de Polímeros Conductores

Sirve como un polímero conductor con una estructura conjugada simétrica y plana. Exhibe movilidad de huecos y puede utilizarse como una capa aceptora en la fabricación de células solares basadas en polímeros .

Transistores Orgánicos de Película Delgada (OTFTs)

El compuesto puede utilizarse en la fabricación de OTFTs debido a sus adecuadas propiedades electrónicas y configuración estructural .

Materiales Donadores Fotovoltaicos Orgánicos

Como un análogo del benzo[1,2-b:4,5-b’]dithiophene (BDT), se considera un bloque de construcción prometedor para los materiales donadores fotovoltaicos poliméricos debido a su núcleo coplanar más grande y su longitud de conjugación extendida .

Influencia de la Brecha de Banda del Copolímero

Las unidades aceptoras en los copolímeros basados en este compuesto influyen significativamente en la brecha de banda, los niveles de energía electrónica y las propiedades fotovoltaicas, lo que lo hace crucial para ajustar estas propiedades en los copolímeros .

Ajuste de las Propiedades Foto-Electrónicas

Este compuesto es parte de una serie de copolímeros de benzoditiofeno con cadena lateral de triple enlace sintetizados para ajustar las propiedades foto-electrónicas de los polímeros mediante la introducción de varios aceptores de electrones en la columna vertebral del polímero .

Mecanismo De Acción

Target of Action

4,8-Bis(octyloxy)benzo[1,2-b:4,5-b’]dithiophene is primarily used in the field of organic electronics, particularly in the development of organic solar cells . Its primary targets are the electron-donating and electron-accepting components of these devices .

Mode of Action

This compound acts as an electron-donating monomer in the donor-acceptor (D-A) backbone of organic solar cells . It interacts with its targets by facilitating the transfer of electrons, which is a crucial step in the conversion of solar energy into electrical energy .

Biochemical Pathways

The affected pathway is the energy conversion process in organic solar cells. The introduction of 4,8-Bis(octyloxy)benzo[1,2-b:4,5-b’]dithiophene into the D-A backbone of these cells can enhance their photo-electronic properties , leading to improved efficiency in the conversion of solar energy into electrical energy .

Pharmacokinetics

Its properties relevant to its use in organic solar cells, such as its electron-donating ability and stability, are crucial for its function .

Result of Action

The introduction of 4,8-Bis(octyloxy)benzo[1,2-b:4,5-b’]dithiophene into the D-A backbone of organic solar cells can result in enhanced photo-electronic properties . This can lead to improved efficiency in the conversion of solar energy into electrical energy .

Action Environment

Environmental factors such as temperature and light intensity can influence the action, efficacy, and stability of 4,8-Bis(octyloxy)benzo[1,2-b:4,5-b’]dithiophene. For instance, its storage temperature is recommended to be between 28°C . Furthermore, the efficiency of energy conversion in organic solar cells can be affected by the intensity of the incident solar light .

Direcciones Futuras

Propiedades

IUPAC Name |

4,8-dioctoxythieno[2,3-f][1]benzothiole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38O2S2/c1-3-5-7-9-11-13-17-27-23-21-15-19-30-26(21)24(22-16-20-29-25(22)23)28-18-14-12-10-8-6-4-2/h15-16,19-20H,3-14,17-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWSGUMOETOXOHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=C2C=CSC2=C(C3=C1SC=C3)OCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50729052 | |

| Record name | 4,8-Bis(octyloxy)benzo[1,2-b:4,5-b']bisthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50729052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1098102-94-3 | |

| Record name | 4,8-Bis(octyloxy)benzo[1,2-b:4,5-b′]dithiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1098102-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,8-Bis(octyloxy)benzo[1,2-b:4,5-b']bisthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50729052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 4,8-Bis(octyloxy)benzo[1,2-b:4,5-b']dithiophene a desirable material for organic solar cell applications?

A1: this compound, often incorporated into polymers like PTB1 and PTB7, exhibits several properties beneficial for organic solar cells:

- Electron-donating properties: This compound typically acts as an electron donor in organic solar cell blends. [, ]

- Tunable energy levels: The energy levels of this compound-based polymers can be modified by copolymerization with different acceptor units, influencing the bandgap and ultimately impacting the solar cell's open-circuit voltage (Voc). []

- Film-forming capabilities: When incorporated into polymers, it enables the formation of thin films necessary for device fabrication. [, ]

Q2: How does the size of quantum dots used in conjunction with this compound-based polymers affect solar cell performance?

A2: Research shows that smaller PbS quantum dots (QDs) blended with PTB1, a polymer containing this compound, result in higher photocurrent and charge transfer yields compared to larger QDs. This is attributed to the potential bulk heterojunction (BHJ) behavior of the blend, where smaller QDs facilitate more efficient charge separation at the polymer/QD interface. []

Q3: How does surface chemistry modification of quantum dots impact their interaction with this compound-based polymers in solar cells?

A3: Ligand exchange on PbS quantum dots significantly influences their interaction with PTB1, a this compound-containing polymer, impacting the performance of hybrid solar cells. Different ligands, like organic thiols, carboxylic acids, or inorganic halides, affect the open-circuit voltage (VOC) and fill factor (FF) of the device. This suggests that ligand choice influences charge generation and recombination dynamics at the polymer/QD interface. []

Q4: What strategies exist to improve the efficiency of organic solar cells utilizing this compound-based polymers?

A4: Several approaches have been explored to enhance the performance of such solar cells:

- Polymer blend aging: Storing the dissolved blend of PTB1 and [, ]-phenyl-C61-butyric acid methyl ester (PCBM) before device fabrication enhances microphase separation and interpenetrating network formation, leading to improved short-circuit current and overall efficiency. []

- Cathode modification: Utilizing a this compound-based conjugated polyelectrolyte as a cathode interlayer can effectively tune the work function of ITO, resulting in significantly increased open-circuit voltage (VOC) and power conversion efficiencies (PCEs) in devices using P3HT:PCBM blends. []

Q5: What are the long-term stability concerns regarding this compound-based polymers in device applications?

A5: Studies reveal that polymers like PTB1 and PTB7 are susceptible to degradation in air, impacting their long-term performance in devices. The degradation is more pronounced in metal-semiconductor-metal (MSM) structures compared to metal-insulator-semiconductor (MIS) structures, highlighting the importance of protective layers in device fabrication. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

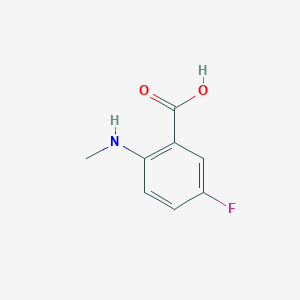

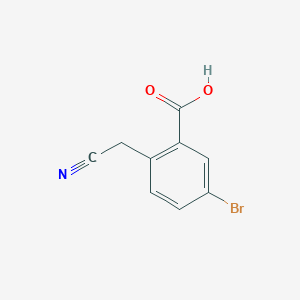

![Furo[3,2-c]pyridin-2-ylmethanol](/img/structure/B1527659.png)

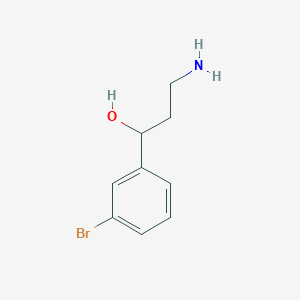

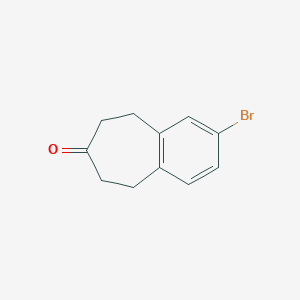

![tert-Butyl 6-formyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B1527664.png)

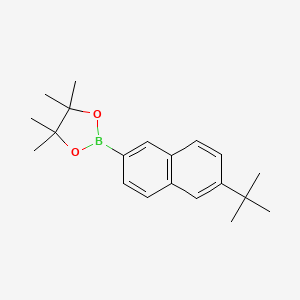

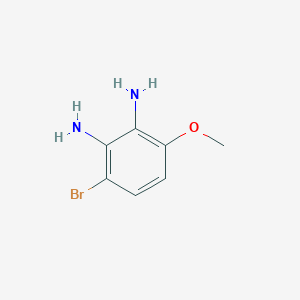

![2-Bromo-5H-pyrrolo[2,3-B]pyrazine-7-carbaldehyde](/img/structure/B1527668.png)

![(S)-5-tert-Butyl 6-methyl 5-azaspiro[2.4]heptane-5,6-dicarboxylate](/img/structure/B1527671.png)